2-(Aminomethyl)-5-fluoroaniline
Description
2-(Aminomethyl)-5-fluoroaniline (CAS: 733736-89-5) is a fluorinated aromatic amine with the molecular formula C₇H₈FN₂. Its structure consists of a benzene ring substituted with an aminomethyl group (-CH₂NH₂) at position 2 and a fluorine atom at position 4. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds .
The aminomethyl group enhances nucleophilicity, enabling participation in coupling reactions, while the fluorine atom modulates electronic properties and metabolic stability. Its physicochemical properties include a molecular weight of 154.15 g/mol and a polar surface area of 52.03 Ų, influencing solubility and bioavailability .
Properties
CAS No. |
733736-89-5 |
|---|---|
Molecular Formula |
C7H9FN2 |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
2-(aminomethyl)-5-fluoroaniline |
InChI |
InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4,9-10H2 |
InChI Key |
MNTHXTVSTMCXJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-fluoroaniline typically involves the following steps:
Nitration and Reduction: The starting material, 5-fluoroaniline, undergoes nitration to form 5-fluoro-2-nitroaniline. This intermediate is then reduced to 2-amino-5-fluoroaniline.
Aminomethylation: The 2-amino-5-fluoroaniline is subjected to aminomethylation using formaldehyde and a suitable amine source, such as ammonium chloride, under acidic conditions to yield 2-(Aminomethyl)-5-fluoroaniline.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: 2-(Aminomethyl)-5-fluoroaniline can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, or reduce other functional groups present in derivatives of this compound.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenation reagents, nitrating mixtures, and sulfonation agents are used under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Aminomethyl)-5-fluoroaniline finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and polymers.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-5-fluoroaniline exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids, altering their function or activity.
Pathways Involved: The compound can modulate signaling pathways, enzyme activity, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
(a) 2-Fluoro-5-methylaniline (CAS: 452-84-6)
- Molecular Formula : C₇H₈FN
- Substituents : Methyl (-CH₃) at position 5, fluorine at position 2.
- Key Differences: The methyl group increases lipophilicity (logP ≈ 2.1) compared to the aminomethyl group in the target compound (logP ≈ 1.3). Lacks the nucleophilic -CH₂NH₂ moiety, limiting its utility in cross-coupling reactions.
- Applications : Intermediate in dyes and pigments .
(b) 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4)
- Molecular Formula : C₇H₅F₄N
- Substituents : Trifluoromethyl (-CF₃) at position 5, fluorine at position 2.
- Key Differences :
- The electron-withdrawing -CF₃ group reduces basicity (pKa ≈ 1.8 vs. 3.5 for the target compound).
- Enhances thermal stability and resistance to oxidative degradation.
- Applications : Used in liquid crystals and electronic materials .
(c) 5-Nitro-2-fluoroaniline (Isomer studied in Kumar et al., 2023)
- Molecular Formula : C₆H₅FN₂O₂
- Substituents: Nitro (-NO₂) at position 5, fluorine at position 2.
- Key Differences :
- Nitro group introduces strong electron-withdrawing effects, lowering the HOMO energy (-8.2 eV vs. -6.5 eV for the target compound).
- Exhibits distinct UV-Vis absorption at 320 nm due to charge-transfer transitions.
- Applications : Explosives precursor and corrosion inhibitors .
Functional Group Variations
(a) 2-Amino-4-fluorobenzylamine dihydrochloride
- Molecular Formula : C₇H₁₀Cl₂FN₂
- Substituents : Benzylamine (-CH₂NH₂) at position 2, fluorine at position 3.
- Key Differences :
- The benzylamine group increases steric bulk, reducing reactivity in SNAr reactions.
- Dihydrochloride salt form improves aqueous solubility (≥50 mg/mL).
- Applications : Peptide synthesis and metal coordination chemistry .
(b) 2-(Difluoromethyl)-5-fluoroaniline hydrochloride
- Molecular Formula : C₇H₇ClF₃N
- Substituents : Difluoromethyl (-CF₂H) at position 2, fluorine at position 5.
- Key Differences: The -CF₂H group introduces both lipophilicity and hydrogen-bonding capacity. Lower basicity (pKa ≈ 2.9) compared to the aminomethyl analogue.
- Applications : Antifungal agent development .
Spectroscopic and Computational Insights
A comparative study of fluoroaniline isomers by Kumar et al. (2023) highlights:
- 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline :
- The ortho-fluoro substituent in 5-nitro-2-fluoroaniline creates a larger dipole moment (4.1 D vs. 3.6 D), enhancing solubility in polar solvents.
- Hydrogen-bonding capacity varies due to steric effects, with 5-nitro-2-fluoroaniline showing stronger interactions in docking studies with cytochrome P450 enzymes .
Biological Activity
2-(Aminomethyl)-5-fluoroaniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound is characterized by its amino and fluoro substituents, which may influence its interaction with biological systems. This article explores the biological activity of 2-(Aminomethyl)-5-fluoroaniline, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
- Molecular Formula : C7H9FN2
- Molecular Weight : 140.16 g/mol
- IUPAC Name : 2-(Aminomethyl)-5-fluoroaniline
The structure of 2-(Aminomethyl)-5-fluoroaniline features an aniline group substituted with a fluorine atom and an aminomethyl group, which may affect its solubility and reactivity.
The biological activity of 2-(Aminomethyl)-5-fluoroaniline is primarily attributed to its interaction with bacterial membranes and potential inhibition of key enzymes involved in cellular processes. Research indicates that the compound can disrupt membrane integrity, leading to cell death in susceptible bacterial strains.
Key Mechanisms:
- Membrane Disruption : The presence of the fluorine atom enhances lipophilicity, allowing the compound to integrate into lipid bilayers.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes critical for bacterial survival, although specific targets remain to be fully elucidated.
Biological Activity Overview
Recent studies have reported various biological activities associated with 2-(Aminomethyl)-5-fluoroaniline:
Case Studies
-
Antibacterial Activity :
- A study evaluated the antibacterial efficacy of 2-(Aminomethyl)-5-fluoroaniline against various strains of bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
- Cytotoxic Effects :
-
Antifungal Activity :
- Although primarily noted for antibacterial properties, some antifungal activity was observed against Candida albicans. However, the effectiveness was significantly lower than that of established antifungal treatments, suggesting limited clinical application in this area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
